molecular formula C10H11FN2 B13328160 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13328160
M. Wt: 178.21 g/mol
InChI Key: NXBOTTDQVPNJLA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4-position of the indole ring and an ethanamine group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the following steps are typically involved:

    Starting Material: The synthesis begins with the preparation of 4-fluoroaniline.

    Formation of Hydrazone: 4-Fluoroaniline is reacted with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.

    Introduction of Ethanamine Group: The indole derivative is then reacted with an appropriate reagent to introduce the ethanamine group at the 3-position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Acylation: The ethanamine group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H11FN2/c1-6(12)7-5-13-9-4-2-3-8(11)10(7)9/h2-6,13H,12H2,1H3

InChI Key

NXBOTTDQVPNJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C(=CC=C2)F)N

Origin of Product

United States

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